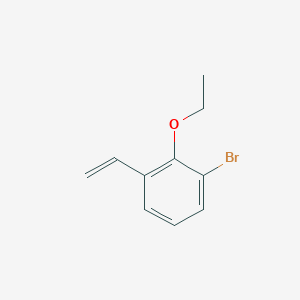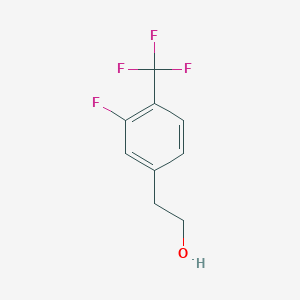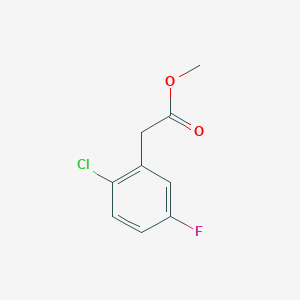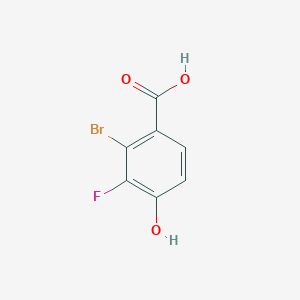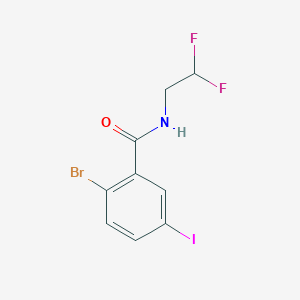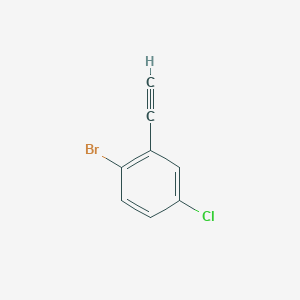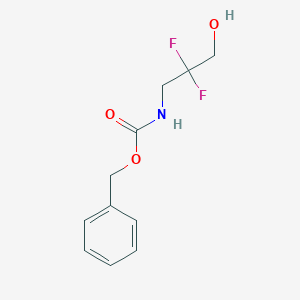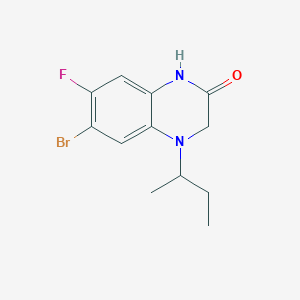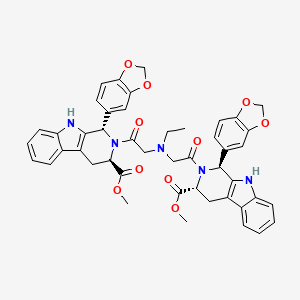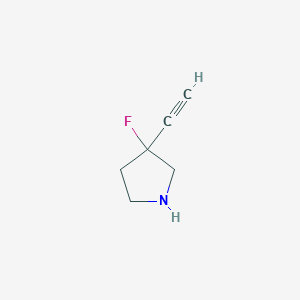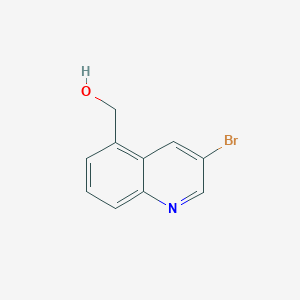
(3-Bromoquinolin-5-yl)methanol
Descripción general
Descripción
(3-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of 5-hydroxyquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting 3-bromo-5-hydroxyquinoline is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide (NaOCH3) can yield a methoxy derivative.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: Pd/C with hydrogen gas or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or ethanol.
Major Products Formed:
- Oxidation of the hydroxymethyl group forms (3-Bromoquinolin-5-yl)formaldehyde or (3-Bromoquinolin-5-yl)carboxylic acid.
- Reduction of the bromine atom forms quinolin-5-ylmethanol.
- Substitution reactions yield various quinoline derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
(3-Bromoquinolin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-Bromoquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom and hydroxymethyl group may enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
5-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 5-position.
3-Bromoquinoline: A quinoline derivative with a bromine atom at the 3-position.
Uniqueness: (3-Bromoquinolin-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the quinoline ring. This dual functionalization provides distinct chemical reactivity and potential biological activities compared to other quinoline derivatives. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
(3-bromoquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBMUDZVZEARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
